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Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with BMS-
986094. The information provided is intended to address common challenges encountered

during the translation of preclinical data to clinical outcomes.

Frequently Asked Questions (FAQs)
Q1: We are observing cardiotoxicity in our long-term in vitro assays with BMS-986094, but this

was not a major finding in initial non-clinical animal studies. Why is there a discrepancy?

A1: This is a known challenge with BMS-986094. The discrepancy between some preclinical

animal models and human clinical outcomes is significant, as the drug was withdrawn from

Phase 2 clinical trials due to unexpected cardiotoxicity in patients.[1][2][3] Here are some

potential reasons and troubleshooting considerations:

Species-Specific Cardiotoxicity: BMS-986094's cardiotoxic effects appear to be more

pronounced in humans than in some animal models used in initial toxicology studies.[4]

Chronic vs. Acute Dosing: The cardiotoxicity of BMS-986094 may only become apparent

after long-term exposure.[2] In vitro studies using human induced pluripotent stem cell-

derived cardiomyocytes (hiPSC-CMs) have shown that contractile dysfunction is observed

after a minimum of 4 days of treatment.[1][2]
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In Vitro Model Selection: The use of human-derived cells, such as hiPSC-CMs, has been

more predictive of the clinical cardiotoxicity than some animal models.[1][2] If you are using

non-human or non-cardiac cell lines, you may not observe the cardiotoxic phenotype.

Mechanism of Cardiotoxicity: The cardiotoxicity is thought to be mediated by a decrease in

calcium transient, leading to impaired contractility.[1][2][5] Assays that specifically measure

calcium handling in cardiomyocytes may be more sensitive in detecting the effects of BMS-
986094.

Q2: Our experiments are showing conflicting results regarding BMS-986094-induced

mitochondrial toxicity. Is BMS-986094 a direct mitochondrial toxicant?

A2: Based on current research, BMS-986094 is not considered a direct mitochondrial toxicant.

[6][7] Here's a summary of the findings and what to consider in your experiments:

Effects at Cytotoxic Concentrations: Reductions in mitochondrial DNA content and gene

expression have been observed in vitro, but typically only at cytotoxic concentrations (≥10

µM).[6][7] This suggests that mitochondrial dysfunction is likely a secondary effect of general

cellular toxicity rather than a primary mechanism of action.

In Vivo Studies: Studies in cynomolgus monkeys with pronounced cardiac and renal

toxicities at 30 mg/kg/day showed no changes in mitochondrial DNA content or ATP/GTP

levels in heart and kidney samples.[6][7]

Selective Inhibition: BMS-986094 has a weak affinity for inhibiting RNA polymerases, which

is a different mechanism from direct mitochondrial DNA polymerase inhibition.[6][7]

Troubleshooting Tip: If you are observing mitochondrial effects, correlate them with cell viability

data. Effects that only occur at concentrations that also reduce cell viability are less likely to

represent a direct mitochondrial liability.

Q3: We are planning in vivo studies with BMS-986094. What are the key toxicities observed in

animals, and at what doses?

A3: In vivo studies, particularly in cynomolgus monkeys, have revealed cardiotoxicity and renal

toxicity.
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Cynomolgus Monkeys:

Oral administration of 15 or 30 mg/kg/day for 3 to 6 weeks resulted in cardiac and renal

toxicities.[3][6][7]

At 30 mg/kg/day, pronounced cardiac and renal toxicities were observed.[6][7]

Decreased left ventricular ejection fraction (LVEF) was noted with long-term treatment.[2]

Skeletal muscle injury was also indicated by increased urine myoglobin and serum

skeletal troponin I (sTnI).[3]

Mice:

Oral gavage doses of 25 or 150 mg/kg/day for up to 2 weeks were administered to female

CD-1 mice.[3]

Q4: What is the proposed mechanism of action for BMS-986094's cardiotoxic effects?

A4: The leading hypothesis for BMS-986094-induced cardiotoxicity is the impairment of

calcium handling in cardiomyocytes.

Decreased Calcium Transient: Studies using hiPSC-CMs have demonstrated that BMS-
986094 treatment leads to a decrease in calcium transient.[1][2][5]

Inhibition of Calcium-Related Gene Expression: BMS-986094 has been shown to inhibit the

expression of genes related to calcium handling.[2]

Contractile Dysfunction: The reduction in calcium availability directly impacts the contractile

machinery of the cardiomyocytes, leading to the observed decrease in contractility and LVEF.

[2]

Quantitative Data Summary
Table 1: In Vitro Effects of BMS-986094
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Cell Type Concentration Duration
Observed
Effect

Reference

hiPSC-CMs 0.3–3 µM
Long-term (min.

4 days)

Induced

contraction

dysfunction,

decreased

calcium transient

[1][2]

HepG2, Huh-7 ≤10 µM Up to 19 days

No changes in

mitochondrial

DNA content

[6][7]

Huh-7 ≥10 µM 24 hours

Reduction in MT-

ND1 and MT-

ND5 mRNA

content

[6][8]

hiPSC-CMs ≥10 µM -

Reduction in MT-

ND1, MT-COXII,

and POLRMT

protein

expression

[6]

Table 2: In Vivo Effects of BMS-986094 in Cynomolgus Monkeys
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Dose Duration Organ System
Observed
Effect

Reference

15 mg/kg/day 3-6 weeks Cardiovascular

Decreased LVEF,

increased urine

myoglobin (15.3x

in one monkey),

increased serum

sTnI (2.4–14.2x)

[2][3]

30 mg/kg/day 3-4 weeks
Cardiovascular,

Renal

Pronounced

cardiac and renal

toxicities,

increased urine

myoglobin (3.0–

114x), increased

serum sTnI (2.0–

9.3x)

[3][6][7]

30 mg/kg/day 3-4 weeks Mitochondrial

No changes in

mitochondrial

DNA content or

ATP/GTP levels

in heart and

kidney

[6][7]

Experimental Protocols
1. Chronic Cardiotoxicity Assessment in hiPSC-CMs

Objective: To evaluate the long-term effects of BMS-986094 on cardiomyocyte contractility.

Methodology:

Culture hiPSC-CMs until they form a spontaneously beating syncytium.

Treat the cells with varying concentrations of BMS-986094 (e.g., 0.1 µM to 10 µM) or

vehicle control.
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Continue treatment for a minimum of 4 days, with media changes as required.

Record videos of cardiomyocyte beating at multiple time points (e.g., Day 1, Day 4, Day

7).

Analyze the videos using motion vector analysis software to quantify parameters such as

contraction velocity, relaxation velocity, and beat rate.

For mechanistic studies, load a separate set of treated cells with a calcium-sensitive dye

(e.g., Fura-2 AM) to measure intracellular calcium transients.

Reference:[1][2]

2. In Vivo Toxicity Study in Cynomolgus Monkeys

Objective: To assess the cardiac, renal, and skeletal muscle toxicity of BMS-986094 in a

non-human primate model.

Methodology:

Acclimate male and female cynomolgus monkeys to the study conditions.

Administer BMS-986094 orally once daily at doses of 15 mg/kg and 30 mg/kg, along with

a vehicle control group.

Conduct the study for a duration of 3 to 6 weeks.

Perform regular cardiovascular monitoring, including electrocardiograms (ECG) and

echocardiograms to measure LVEF.

Collect blood and urine samples at baseline and throughout the study to measure

biomarkers of kidney function (e.g., creatinine, BUN) and muscle injury (e.g., serum sTnI,

urine myoglobin).

At the end of the study, perform a necropsy and collect heart, kidney, and skeletal muscle

tissues for histopathological examination.
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For mitochondrial analysis, fresh tissue samples can be used to assess mitochondrial

respiration and quantify mitochondrial DNA content and ATP/GTP levels.

Reference:[3][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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